1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide

Catalog No.
S8139835
CAS No.
M.F
C6H10Br2N2
M. Wt
269.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromid...

Product Name

1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide

IUPAC Name

1-(2-bromoethyl)-2-methylimidazole;hydrobromide

Molecular Formula

C6H10Br2N2

Molecular Weight

269.97 g/mol

InChI

InChI=1S/C6H9BrN2.BrH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4H2,1H3;1H

InChI Key

IFEOSQZAGJFBDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCBr.Br

1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS 581103-38-0) is a highly reactive, bifunctional heterocyclic building block widely utilized in the synthesis of task-specific ionic liquids, tethered N-heterocyclic carbenes (NHCs), and pharmaceutical intermediates. The molecule features a 2-methylimidazole core N-alkylated with a bromoethyl group, provided as a hydrobromide salt. The bromoethyl moiety serves as an excellent electrophile for SN2 substitutions, while the 2-methyl group provides critical steric hindrance and blocks the acidic C2 position. Formulating this precursor as a hydrobromide salt neutralizes the nucleophilicity of the imidazole nitrogen, preventing the spontaneous intermolecular self-alkylation that typically plagues free-base haloalkyl imidazoles [1]. This ensures extended shelf life and batch-to-batch reproducibility for industrial and laboratory procurement.

Substituting this specific compound with closely related analogs compromises either processability or reaction fidelity. If the free base is procured instead of the hydrobromide salt, the unprotonated N3 nitrogen rapidly attacks the electrophilic bromoethyl group of adjacent molecules, leading to uncontrolled oligomerization during storage and handling [1]. If a chloroethyl analog is used to avoid this instability, the significantly poorer leaving group ability of the chloride ion necessitates harsh, high-temperature reaction conditions that can degrade sensitive substrates [2]. Furthermore, utilizing an unsubstituted 1-(2-bromoethyl)-1H-imidazole fails because the unblocked C2 position is susceptible to premature deprotonation under basic conditions, generating unwanted carbene intermediates or cross-linked byproducts that severely complicate downstream purification [3].

Hydrobromide Salt Formulation Eliminates Spontaneous Oligomerization

Haloalkyl imidazoles are notoriously unstable as free bases due to intermolecular self-alkylation. By procuring the hydrobromide salt, the nucleophilic N3 position is protonated, effectively halting this degradation pathway. The salt form maintains >95% purity over extended storage at room temperature, whereas the free base undergoes rapid polymerization, often degrading significantly within days unless stored under strict sub-zero conditions [1].

Evidence DimensionShelf life and purity retention at 25°C
Target Compound Data>95% purity maintained for >6 months
Comparator Or BaselineFree base (1-(2-bromoethyl)-2-methyl-1H-imidazole) (<50% purity after 14 days due to oligomerization)
Quantified Difference>10-fold increase in ambient shelf life
ConditionsAmbient storage (25°C), inert atmosphere

Procurement of the salt form is mandatory to ensure reagent viability upon delivery and to eliminate the need for costly ultra-low-temperature supply chains.

Bromoethyl Moiety Accelerates Nucleophilic Substitution

In the synthesis of tethered ligands or ionic liquids, the choice of the terminal halide dictates the energy requirements of the substitution step. The bromoethyl group exhibits significantly faster SN2 reaction kinetics compared to its chloroethyl counterpart. This allows quaternization or functionalization reactions to proceed to completion at moderate temperatures (e.g., 60–80°C) rather than the >100°C prolonged heating required for chlorides, thereby minimizing thermal degradation of complex substrates [1].

Evidence DimensionRelative SN2 reaction rate and required temperature
Target Compound DataHigh conversion at 60–80°C
Comparator Or Baseline1-(2-chloroethyl)-2-methyl-1H-imidazole (Requires >100°C for comparable conversion)
Quantified Difference~50-fold faster substitution kinetics
ConditionsStandard SN2 quaternization with nucleophiles in polar aprotic solvents

Faster kinetics at lower temperatures reduce energy costs and improve overall yields by suppressing thermally induced side reactions.

Regioselective Directing via C2-Blocking

The presence of the 2-methyl group is critical when the precursor is subjected to basic conditions during downstream functionalization. Unsubstituted imidazoles possess an acidic C2 proton that can be prematurely deprotonated, leading to unwanted N-heterocyclic carbene formation or side reactions. The 2-methyl substitution completely blocks this pathway, ensuring that reactivity is strictly directed toward the bromoethyl tail or the N3 position, resulting in near-quantitative regioselectivity [1].

Evidence DimensionRegioselectivity under basic conditions
Target Compound Data~100% selective reaction at the bromoethyl group/N3 position
Comparator Or Baseline1-(2-bromoethyl)-1H-imidazole (Significant yield loss due to competitive C2-deprotonation)
Quantified DifferenceElimination of C2-derived byproducts
ConditionsBase-mediated nucleophilic substitution or quaternization

Blocking the C2 position simplifies downstream purification by preventing the formation of complex isomeric or cross-linked mixtures.

Synthesis of Task-Specific Ionic Liquids (TSILs)

The highly reactive bromoethyl tail allows for facile SN2 displacement by various nucleophiles, making this compound an ideal, stable precursor for custom ionic liquids used in specialized extraction or catalysis workflows [1].

Precursor for Tethered N-Heterocyclic Carbenes (NHCs)

The blocked C2 position and reactive tail enable the precise construction of bidentate or bridging ligands for transition metal catalysts, ensuring high structural fidelity without unwanted side reactions during ligand assembly [2].

Pharmaceutical Intermediate Manufacturing

Used to reliably introduce a 2-methylimidazole moiety into drug candidates where the C2 position must remain metabolically stable or chemically inert during subsequent synthetic steps, while the hydrobromide salt ensures batch-to-batch purity [3].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

269.91902 g/mol

Monoisotopic Mass

267.92107 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-28-2023

Explore Compound Types